molecular formula C10H11NO2 B6255579 (5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol CAS No. 83670-85-3

(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol

Cat. No. B6255579
CAS RN: 83670-85-3
M. Wt: 177.2
InChI Key:
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Description

“(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol” is a chemical compound with the molecular formula C10H11NO2 . It is also known as 3-Isoxazolemethanol, 4,5-dihydro-5-phenyl . This compound is part of the oxazole family, which is a class of organic compounds that contain an oxazole ring. Oxazoles are aromatic compounds that have a five-membered ring with two carbon atoms, one oxygen atom, and two nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1,3-Dipolar cycloaddition of allylic compounds or propargyl alcohol to nitrile oxide generated from 6-methyluracil-5-carboximidoyl chloride afforded a series of 4,5-dihydro-1,2-oxazoles . The reactions were carried out at room temperature in methanol or using excess compound as a solvent .


Molecular Structure Analysis

The molecular structure of “(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol” can be inferred from its molecular formula, C10H11NO2 . It contains an oxazole ring, which is a five-membered ring with two carbon atoms, one oxygen atom, and two nitrogen atoms .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol involves the reaction of phenylacetic acid with ethylene oxide to form 2-(phenylacetoxy)ethanol, which is then reacted with hydroxylamine hydrochloride to form (5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)hydroxylamine. This intermediate is then reduced with sodium borohydride to yield the final product, (5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol.", "Starting Materials": [ "Phenylacetic acid", "Ethylene oxide", "Hydroxylamine hydrochloride", "Sodium borohydride" ], "Reaction": [ "Step 1: Phenylacetic acid is reacted with ethylene oxide in the presence of a catalyst such as sulfuric acid to form 2-(phenylacetoxy)ethanol.", "Step 2: 2-(Phenylacetoxy)ethanol is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form (5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)hydroxylamine.", "Step 3: (5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)hydroxylamine is reduced with sodium borohydride in the presence of a solvent such as ethanol to yield (5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol." ] }

CAS RN

83670-85-3

Product Name

(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol

Molecular Formula

C10H11NO2

Molecular Weight

177.2

Purity

95

Origin of Product

United States

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